3,4-bis[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes the following steps:
Formation of the Chromen Backbone: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dichlorobenzyl Groups: This step involves the reaction of the chromen backbone with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization reactions and purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and purification would apply, with a focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-bis[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
3,4-bis[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Biological Studies: Used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The exact mechanism of action for 3,4-bis[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H20Cl4O4 |
---|---|
Molecular Weight |
550.2 g/mol |
IUPAC Name |
3,4-bis[(3,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H20Cl4O4/c28-20-8-5-15(11-22(20)30)13-33-24-10-7-18-17-3-1-2-4-19(17)27(32)35-25(18)26(24)34-14-16-6-9-21(29)23(31)12-16/h5-12H,1-4,13-14H2 |
InChI Key |
DKLCACQCQWPRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)OCC5=CC(=C(C=C5)Cl)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.